molecular formula C17H15BrFNO2 B2638024 7-bromo-4-[1-(4-fluorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326912-24-6

7-bromo-4-[1-(4-fluorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No. B2638024
CAS RN: 1326912-24-6
M. Wt: 364.214
InChI Key: UOTKKPHBVCGBKW-UHFFFAOYSA-N
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Description

7-bromo-4-[1-(4-fluorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, also known as BFE-4, is a small molecule that has been studied for its potential applications in the field of medicinal chemistry. BFE-4 has been used in a wide range of scientific research applications, including as a tool for studying biochemical and physiological processes, and its effects on laboratory experiments.

Scientific Research Applications

Synthesis of 7-Bromo-Benzoxazepine Derivatives A practical synthesis method for a CCR5 antagonist involving 7-bromo-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxylate, a derivative of 7-bromo-4-[1-(4-fluorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, was developed. This process included esterification, Claisen-type reaction, Suzuki−Miyaura coupling, hydrolysis, and amidation steps, highlighting the compound's utility in medicinal chemistry (Ikemoto et al., 2005).

Chemical Characterization and Radiolabeling The compound was radiolabeled to create 14C-etoxozepam for research purposes, involving chemical characterization and radiochemical profiling. This radiolabeling indicates its utility in pharmacokinetics or drug metabolism studies (Pavlovsky et al., 2012).

Structural Analogues and Chemical Reactivity this compound is part of a broader class of compounds with varied structural analogues and reactivity profiles. Studies on these compounds provide insights into their synthetic routes and potential applications in various fields like materials science and medicinal chemistry (MarutaMasamichi et al., 1979; Maruta et al., 1980).

properties

IUPAC Name

7-bromo-4-[1-(4-fluorophenyl)ethyl]-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrFNO2/c1-11(12-2-5-15(19)6-3-12)20-9-13-8-14(18)4-7-16(13)22-10-17(20)21/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTKKPHBVCGBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)N2CC3=C(C=CC(=C3)Br)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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